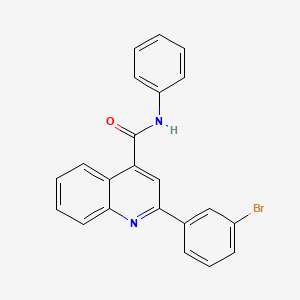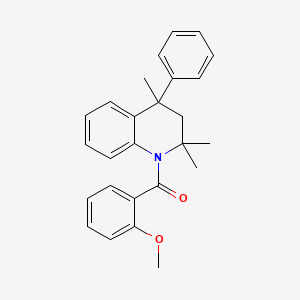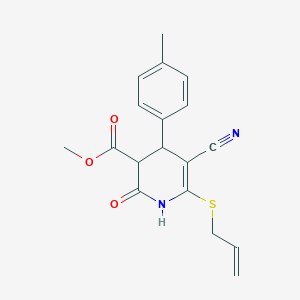![molecular formula C27H25N3O5S2 B11659486 N,N'-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B11659486.png)
N,N'-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[cd]indole core with two sulfonamide groups and two dimethylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzo[cd]indole core, followed by the introduction of sulfonamide groups and the attachment of dimethylphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituents introduced.
Scientific Research Applications
N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and interactions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers or electronic materials.
Mechanism of Action
The mechanism by which N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism of action would require detailed studies, including binding assays and molecular modeling, to identify the key interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3-methylphenyl)-N,N’-diphenylbenzidine: A related compound with similar structural features but different functional groups.
N,N’-diphenyl-N,N’-bis(3-methylphenyl)-1,1’-biphenyl-4,4’-diamine: Another compound with a similar core structure but different substituents.
Uniqueness
N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and physical properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H25N3O5S2 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
6-N,8-N-bis(3,4-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
InChI |
InChI=1S/C27H25N3O5S2/c1-15-8-10-19(12-17(15)3)29-36(32,33)23-14-24(26-25-21(23)6-5-7-22(25)27(31)28-26)37(34,35)30-20-11-9-16(2)18(4)13-20/h5-14,29-30H,1-4H3,(H,28,31) |
InChI Key |
KQRDJSUQTAPXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11659410.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B11659437.png)
![(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11659442.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(naphthalen-1-yl)ethanone](/img/structure/B11659444.png)
![N-{(2E)-3-(furan-2-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine](/img/structure/B11659447.png)
![N-(biphenyl-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11659448.png)
![N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B11659453.png)
![7-ethyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11659472.png)
![Ethyl 4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazine-1-carboxylate](/img/structure/B11659479.png)

![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-iodo-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659498.png)
